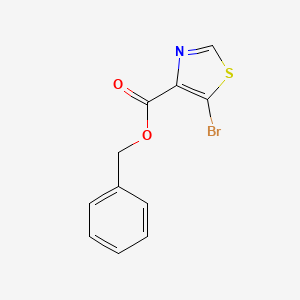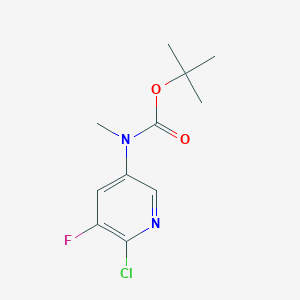
1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. This compound is of interest due to its unique structure, which includes an amino group, a bromophenyl group, and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Reduction: The aldehyde group of 4-bromobenzaldehyde is reduced to form 4-bromobenzyl alcohol.
Amination: The 4-bromobenzyl alcohol undergoes amination to introduce the amino group, resulting in 1-amino-3-(4-bromophenyl)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Used for the reduction step to convert 4-bromobenzaldehyde to 4-bromobenzyl alcohol.
Amination with Ammonia or Amines: To introduce the amino group.
Crystallization: To obtain the hydrochloride salt in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of 1-amino-3-(4-bromophenyl)propan-2-one.
Reduction: Formation of 1-amino-3-phenylpropan-2-ol.
Substitution: Formation of 1-amino-3-(4-iodophenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: To study the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride involves its interaction with biological targets. The compound can:
Bind to Receptors: It may interact with specific receptors in the body, influencing their activity.
Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: By interacting with cellular signaling pathways, it can alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(4-chlorophenyl)propan-2-ol hydrochloride
- 1-Amino-3-(4-fluorophenyl)propan-2-ol hydrochloride
- 1-Amino-3-(4-iodophenyl)propan-2-ol hydrochloride
Comparison
1-Amino-3-(4-bromophenyl)propan-2-ol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogens (chlorine, fluorine, iodine), the bromine-containing compound may exhibit distinct pharmacological properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H13BrClNO |
|---|---|
Poids moléculaire |
266.56 g/mol |
Nom IUPAC |
1-amino-3-(4-bromophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H |
Clé InChI |
JYDRVFNISGSUQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(CN)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)








![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)
